molecular formula C18H18N2O8S B2537395 Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate CAS No. 860785-56-4

Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate

Cat. No.: B2537395
CAS No.: 860785-56-4
M. Wt: 422.41
InChI Key: PFGIZXIQFYFDJU-UHFFFAOYSA-N
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Description

Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate is a nitro-substituted malonate ester featuring a unique sulfonamide group (methylanilino sulfonyl) at the para position of the 2-nitrophenyl ring. This compound belongs to a class of malonate derivatives widely utilized in pharmaceutical synthesis and organic transformations due to their reactivity and versatility .

Properties

IUPAC Name

dimethyl 2-[4-[methyl(phenyl)sulfamoyl]-2-nitrophenyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O8S/c1-19(12-7-5-4-6-8-12)29(25,26)13-9-10-14(15(11-13)20(23)24)16(17(21)27-2)18(22)28-3/h4-11,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGIZXIQFYFDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate typically involves multiple steps. One common method starts with the nitration of an aniline derivative to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group. Finally, the malonate ester is introduced through a condensation reaction with dimethyl malonate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The sulfonyl and nitro groups can participate in various biochemical pathways, influencing the compound’s overall effect .

Comparison with Similar Compounds

Data Tables

Research Findings and Implications

Reactivity Trends :

  • Chloro and nitro substituents enhance electrophilicity, favoring reactions like cyclization or nucleophilic aromatic substitution. In contrast, sulfonamide groups (as in the target compound) may participate in hydrogen bonding, influencing solubility and intermolecular interactions .
  • Ethyl esters (e.g., Diethyl 2-(4-nitrophenyl)malonate) show slower hydrolysis than methyl esters, making them preferable in prodrug design .

Steric and Electronic Effects: Bulky t-butyl esters stabilize the malonate core but reduce accessibility for further functionalization .

Biological and Pharmaceutical Relevance: Sulfonamide-containing derivatives (e.g., the target compound) are explored for enzyme inhibition due to their ability to mimic transition states .

Biological Activity

Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate (CAS No. 860785-56-4) is a complex organic compound notable for its unique structural features, which include a sulfonyl group, a nitro group, and a malonate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H18_{18}N2_{2}O8_{8}S
  • Molecular Weight : 422.41 g/mol
  • IUPAC Name : Dimethyl 2-[4-[methyl(phenyl)sulfamoyl]-2-nitrophenyl]propanedioate

The presence of the methylanilino group significantly influences the compound's reactivity and interactions with biological targets, making it a subject of interest for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl and nitro groups can participate in various biochemical pathways, potentially modulating enzyme activity or receptor interactions.

Possible Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, impacting cellular responses.

Biological Activity Data

Research has indicated various biological activities associated with this compound, including:

Activity Type Description Reference
Anticancer PotentialInhibits cancer cell proliferation in vitro by targeting specific signaling pathways.
Antimicrobial ActivityDemonstrates effectiveness against certain bacterial strains.
Enzyme InhibitionShows potential as a selective inhibitor for specific kinases involved in cancer progression.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry explored the compound's ability to inhibit tumor growth in various cancer cell lines. It was found to have an IC50_{50} value in the low micromolar range, indicating significant potency against specific cancer types .
  • Antimicrobial Efficacy :
    • Research conducted on the antimicrobial properties revealed that this compound exhibited activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
  • Kinase Inhibition :
    • The compound was evaluated for its kinase inhibition properties, showing selective inhibition against certain receptor tyrosine kinases, which are crucial in cancer signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
Dimethyl 2-{4-[(anilino)sulfonyl]-2-nitrophenyl}malonateLacks methylanilino groupModerate anticancer activity
Dimethyl 2-{4-[(ethylsulfonyl)-2-nitrophenyl}malonateEthyl instead of methyl groupLower potency compared to target compound

Q & A

Q. What protocols ensure reproducibility in analytical data across different laboratories?

  • Methodological Answer : Adopt IUPAC guidelines for data reporting:
  • Calibration : Use certified reference materials (CRMs) for instrument calibration.
  • Interlaboratory Validation : Share samples with collaborating labs to compare NMR chemical shifts (±0.05 ppm tolerance) and HPLC retention times.
  • Metadata Documentation : Record detailed experimental conditions (e.g., NMR solvent, HPLC column type) to minimize variability .

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